2-Bromo-1-nitrosoanthracene-9,10-dione
Description
Properties
IUPAC Name |
2-bromo-1-nitrosoanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6BrNO3/c15-10-6-5-9-11(12(10)16-19)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSNKBBSWVZNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)Br)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Bromination with Aluminum Chloride
A method adapted from the synthesis of 2-bromoanthraquinone (CN102718644A) involves a Friedel-Crafts reaction using bromobenzene and aluminum chloride:
Procedure:
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Anthracene-9,10-dione (10 mmol) is combined with bromobenzene (3:1 molar ratio) in dichloromethane.
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Anhydrous AlCl₃ (1.5:1 molar ratio to anthraquinone) is added under nitrogen at 25°C.
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The mixture is heated to 150°C for 10 hours, cooled, and quenched with 10% HCl.
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The product, 2-bromoanthracene-9,10-dione, is isolated via filtration and recrystallized in toluene (yield: 85–92%).
Key Parameters:
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Temperature: 130–180°C
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Catalyst: AlCl₃ (1.5–2.5:1 molar ratio)
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Solvent: Bromobenzene (neat)
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-nitrosoanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-1-nitrosoanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, organic light-emitting diodes (OLEDs), and sensors.
Mechanism of Action
The mechanism of action of 2-Bromo-1-nitrosoanthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The bromine and nitroso groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Bromo substituents in anthracene derivatives (e.g., 2,6-Dibromoanthracene-9,10-dione) enhance molecular weight and steric hindrance compared to non-halogenated analogs.
- Amino and nitroso groups introduce distinct electronic effects: amino groups (e.g., in compound 5b) increase nucleophilicity, while nitroso groups are strongly electron-withdrawing .
Contrast :
- Bromo substituents reduce reactivity in further substitutions compared to amino or methoxy groups due to their electron-withdrawing nature.
- Nitroso groups may facilitate redox reactions or coordination chemistry, unlike the inert bromo or methoxy groups.
Physical and Spectral Properties
Notes:
- Amino derivatives (e.g., 5b) exhibit higher Rf values (0.67) and darker colors (dark blue) compared to methoxy analogs (Rf 0.33, yellow) due to increased polarity .
- Brominated anthraquinones (e.g., 2,6-Dibromoanthracene-9,10-dione) are typically solids with high melting points (>200°C) .
Key Findings :
- Aminoanthraquinones (e.g., 5b) show potent cytotoxicity, likely due to intercalation with DNA or redox cycling .
- Mitoxantrone, a clinically used anthraquinone, demonstrates superior activity owing to its bis-ethylamino substituents and hydroxyl groups .
- The nitroso group in this compound may confer unique bioactivity via NO release or radical scavenging, though experimental data are lacking.
Q & A
Basic: What are the common synthetic routes for 2-Bromo-1-nitrosoanthracene-9,10-dione, and what are the critical reaction parameters?
Answer:
Synthesis typically involves sequential bromination and nitrosation of the anthracene-9,10-dione core. Bromination is challenging due to the deactivating effect of the carbonyl groups, which necessitates harsh conditions. For bromination:
- Use sulfuric acid (20–98%) or nitrobenzene as solvents at 80–120°C to facilitate electrophilic substitution .
- Molecular bromine (Br₂) is the traditional bromine source, but its low atom economy (50% due to HBr byproduct) drives exploration of alternatives like oxidative bromination with stable peracids .
- Nitrosation likely employs NaNO₂ in acidic media, though specific protocols for nitrosoanthraquinones require optimization to avoid over-oxidation or isomerization.
Critical Parameters:
- Temperature control to minimize side reactions (e.g., dibromination or ring degradation).
- Catalyst selection (e.g., Cu or CuSO₄) to enhance regioselectivity .
Basic: How can spectroscopic techniques confirm the structure of this compound?
Answer:
A combination of techniques is required:
- ¹H/¹³C NMR: Identify substituent positions via chemical shifts. Anthraquinones exhibit distinct carbonyl carbon peaks at ~180–190 ppm . Bromine’s inductive effect deshields adjacent protons .
- UV-Vis Spectroscopy: Anthraquinones absorb strongly in the 250–400 nm range; bromine and nitroso groups redshift absorption due to extended conjugation.
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 367 for C₁₄H₇BrN₂O₃) confirm molecular weight. Fragmentation patterns differentiate isomers (e.g., 1-nitroso vs. 2-nitroso) .
Methodological Note:
- Compare spectral data with structurally similar compounds (e.g., 2,6-dibromoanthracene-9,10-dione) to validate assignments .
Advanced: How do reaction conditions influence the regioselectivity of bromination and nitrosation in anthraquinone derivatives?
Answer:
Regioselectivity is governed by electronic and steric factors:
- Bromination:
- In sulfuric acid , the protonated anthraquinone directs bromine to the most electron-deficient position (e.g., C-2 in anthracene-9,10-dione) .
- Solvent polarity impacts reactivity: Polar aprotic solvents (e.g., nitrobenzene) stabilize transition states, favoring mono-substitution over di-substitution .
- Nitrosation:
- Nitroso group (–NO) prefers positions ortho to electron-withdrawing groups (e.g., bromine) due to resonance stabilization.
- pH control is critical: Excess acidity may lead to diazotization or decomposition.
Contradiction Alert:
- Bromination in glacial acetic acid at 100°C yields 76% dibromo product but requires 6 hours, highlighting trade-offs between yield and reaction time .
Advanced: What methodologies are employed to study the DNA-binding interactions of this compound?
Answer:
DNA-binding studies combine biophysical and computational approaches:
- Thermal Denaturation (Tm): Monitor melting temperature shifts to assess intercalation strength. A ΔTm > 5°C indicates strong binding .
- Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.
- Stopped-Flow Kinetics: Measure association/dissociation rates (e.g., kₐₛₛ ~ 10⁴ M⁻¹s⁻¹ for classical intercalators vs. ~10³ M⁻¹s⁻¹ for threading intercalators) .
- Molecular Modeling: Predict binding modes (e.g., classical vs. threading intercalation) using software like SHELX for crystallographic refinement .
Case Study:
- 2,6-Disubstituted anthraquinones bind DNA via threading intercalation , where side chains occupy both major and minor grooves, enhancing cytotoxicity .
Advanced: How does the position of substituents affect the intercalation mode of anthracene-9,10-dione derivatives in DNA?
Answer:
Substituent position dictates binding geometry and biological activity:
- 1,4- or 1,8-Substitution: Favors classical intercalation with both side chains in the same groove, leading to moderate DNA distortion .
- 2,6-Substitution: Enables threading intercalation , where substituents span both grooves, increasing binding affinity and slowing dissociation kinetics (k_off ~ 10⁻³ s⁻¹) .
- Nitroso Group Impact: The –NO group at C-1 may enhance groove interactions via hydrogen bonding or π-stacking with nucleobases.
Experimental Validation:
- X-ray crystallography of 2,6-bis(aminoalkanamido) derivatives confirms groove-spanning binding modes .
Advanced: What strategies mitigate isomer formation during the synthesis of brominated nitrosoanthraquinones?
Answer:
- Directed Metalation: Use directing groups (e.g., –NH₂) to control bromine placement before nitrosation .
- Low-Temperature Nitrosation: Conduct nitrosation below 0°C to suppress nitroso group migration.
- Chromatographic Separation: Employ HPLC with C18 columns and acetonitrile/water gradients to resolve isomers .
Data-Driven Approach:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
